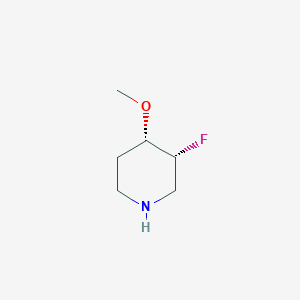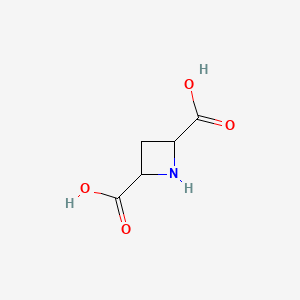
N-Lignoceroyl-D-sphingosine 1-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has garnered significant research interest due to its potential as a lipid-based biomaterial with diverse applications in biomedicine and biotechnology . This compound is structurally similar to endogenous sphingolipids, which play crucial roles in cellular processes such as signal transduction, membrane trafficking, and protein sorting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Lignoceroyl-D-sphingosine 1-benzoate involves the acylation of sphingosine with lignoceric acid (tetracosanoic acid) followed by esterification with benzoic acid. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide and ester bonds .
Industrial Production Methods
the general principles of large-scale lipid synthesis, including the use of automated synthesizers and optimized reaction conditions, can be applied to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
N-Lignoceroyl-D-sphingosine 1-benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the sphingosine backbone can be oxidized to form ketones or aldehydes.
Reduction: The amide and ester bonds can be reduced to form primary amines and alcohols, respectively.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alcohols and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of different ester derivatives.
Scientific Research Applications
N-Lignoceroyl-D-sphingosine 1-benzoate has been extensively studied for its applications in various fields:
Mechanism of Action
N-Lignoceroyl-D-sphingosine 1-benzoate exerts its effects by integrating into lipid membranes due to its structural similarity to endogenous sphingolipids. This integration influences membrane properties such as fluidity and permeability, which in turn affects cellular processes like signal transduction and membrane trafficking . The compound’s ability to self-assemble into stable lipid bilayers also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-Palmitoyl-D-sphingosine 1-benzoate
- N-Stearoyl-D-sphingosine 1-benzoate
- N-Oleoyl-D-sphingosine 1-benzoate
Uniqueness
N-Lignoceroyl-D-sphingosine 1-benzoate is unique due to its long lignoceric acid chain, which imparts distinct biophysical properties compared to other sphingosine derivatives. This long chain length enhances its ability to influence membrane fluidity and lipid raft formation, making it particularly valuable for studying membrane dynamics and developing lipid-based drug delivery systems .
Properties
Molecular Formula |
C49H87NO4 |
|---|---|
Molecular Weight |
754.2 g/mol |
IUPAC Name |
[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate |
InChI |
InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+ |
InChI Key |
UGXMIJNTDRLPDS-WUHPQKATSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B12283691.png)

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)

![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)




